L-Thio-AP4

Description

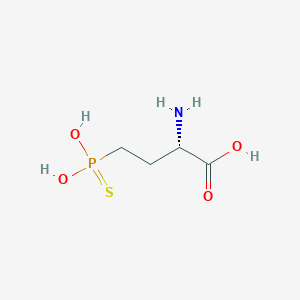

Structure

3D Structure

Properties

Molecular Formula |

C4H10NO4PS |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

(2S)-2-amino-4-dihydroxyphosphinothioylbutanoic acid |

InChI |

InChI=1S/C4H10NO4PS/c5-3(4(6)7)1-2-10(8,9)11/h3H,1-2,5H2,(H,6,7)(H2,8,9,11)/t3-/m0/s1 |

InChI Key |

SBYYVZHQFAJJDQ-VKHMYHEASA-N |

Isomeric SMILES |

C(CP(=S)(O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CP(=S)(O)O)C(C(=O)O)N |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interactions of L Thio Ap4

Agonist Activity at Group III Metabotropic Glutamate (B1630785) Receptors

L-Thio-AP4 functions as a potent agonist at Group III mGluRs. Its activity has been evaluated across the different subtypes within this group, revealing a profile of potency that distinguishes it from other orthosteric agonists.

Subtype Selectivity and Potency (EC₅₀ Values) at mGluR4, mGluR6, mGluR7, and mGluR8

Studies have demonstrated that this compound exhibits potent agonist activity at mGluR4, mGluR6, mGluR7, and mGluR8 receptors. For instance, this compound has shown a particularly high potency at the mGluR4 subtype, with an reported EC₅₀ value of 0.039 µM. Similar rank orders of potency have been observed at mGluR6, mGluR7, and mGluR8 receptors nih.gov.

Table 1: Agonist Potency (EC₅₀) of this compound at Group III mGluR Subtypes

| Receptor Subtype | EC₅₀ (µM) |

| mGluR4 | 0.039 |

| mGluR6 | Similar |

| mGluR7 | Similar |

| mGluR8 | Similar |

Note: "Similar" indicates that the rank order of potency is comparable to that observed at mGluR4, though specific EC₅₀ values may vary across studies and experimental conditions.

Comparative Pharmacodynamics with L-AP4 and Other Orthosteric Agonists

This compound is an analog of L-AP4 (L-2-amino-4-phosphonobutyric acid), a well-established selective agonist for Group III mGluRs wikipedia.orgbio-techne.com. Comparative studies have shown that this compound is generally more potent than L-AP4 at these receptors. For example, at the mGluR4 receptor, this compound (EC₅₀ = 0.039 µM) is approximately 2-fold more potent than L-AP4 (EC₅₀ = 0.08 µM) nih.gov.

L-AP4 itself shows varying potency across Group III subtypes, with reported EC₅₀ values of 0.1-0.13 µM for mGluR4, 0.29 µM for mGluR8, 1.0-2.4 µM for mGluR6, and 249-337 µM for mGluR7 bio-techne.comtocris.comrndsystems.commedchemexpress.com. The enhanced potency of this compound relative to L-AP4 highlights the impact of the sulfur substitution in the distal phosphonate (B1237965) group on receptor interaction.

Table 2: Comparative Agonist Potency (EC₅₀) of this compound and L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | This compound EC₅₀ (µM) | L-AP4 EC₅₀ (µM) |

| mGluR4 | 0.039 | 0.08 nih.gov, 0.1-0.13 bio-techne.comtocris.comrndsystems.com |

| mGluR6 | Similar to mGluR4 | 1.0-2.4 bio-techne.comtocris.comrndsystems.com |

| mGluR7 | Similar to mGluR4 | 249-337 bio-techne.comtocris.comrndsystems.com |

| mGluR8 | Similar to mGluR4 | 0.29 bio-techne.comtocris.comrndsystems.com |

Molecular Basis of Enhanced Receptor Binding and Activation

The increased potency of this compound compared to L-AP4 is attributed to specific molecular properties and interactions within the receptor binding site.

Influence of Distal Acidity on Receptor Interaction

A key factor contributing to the higher potency of this compound is its stronger second acidity compared to L-AP4. The pKa values for the second acidic group (the distal phosphonate or thiophosphonate) of this compound and L-AP4 are approximately 5.56 and 6.88, respectively nih.govresearchgate.netacs.org. This increased acidity of the thiophosphonate group in this compound leads to a stronger negative charge at physiological pH, which in turn facilitates enhanced binding to basic residues within the binding site of Group III mGluRs nih.govresearchgate.netacs.org.

Specific Binding Site Residues and Conformational Stabilization

The stronger binding of the distal negative charge of this compound to specific basic residues in the binding sites of Group III mGluRs is thought to stabilize the active conformation of the receptor nih.govresearchgate.netacs.org. While specific residue interactions for this compound are not detailed in the provided snippets, studies on L-AP4 binding to Group III mGluRs indicate that the selectivity and affinity are influenced by positively charged amino acids within the ligand binding pocket that interact with the negatively charged phosphonate moiety researchgate.net. The enhanced negative charge of this compound's thiophosphonate group likely strengthens these electrostatic interactions, leading to improved binding affinity and receptor activation. The binding of agonists like L-AP4 is known to stabilize a closed state of the receptor's amino-terminal domain, which is a key step in mGluR activation researchgate.netsdbonline.org.

Receptor Coupling and Intracellular Signaling Pathways

Group III mGluRs, including those activated by this compound, are coupled to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the production of cyclic adenosine (B11128) monophosphate (cAMP) gpcrdb.org. This reduction in intracellular cAMP levels is a primary downstream signaling pathway for Group III mGluRs. While the provided information focuses on the receptor binding and activation by this compound, the known coupling of its target receptors (mGluR4, mGluR6, mGluR7, mGluR8) to Gi/o proteins implies that this compound activation would similarly lead to the inhibition of adenylyl cyclase activity.

G-Protein Coupling Mechanisms (e.g., Gᵢ/G₀)

Group III mGlu receptors, including those activated by this compound, are coupled to heterotrimeric G proteins, primarily belonging to the Gᵢ/G₀ family uni-regensburg.dejneurosci.org. The activation of these receptors by agonists like this compound triggers the dissociation of the G protein subunits (α and βγ) nih.gov. The activated Gαᵢ/₀ subunit or the βγ complex can then interact with various downstream effectors, mediating the intracellular signaling cascade nih.gov. Studies on L-AP4, a closely related agonist of Group III mGluRs, have shown that its inhibitory effects on calcium currents and synaptic transmission are blocked by pertussis toxin (PTX), a known inhibitor of Gᵢ/G₀ proteins, indicating the involvement of a PTX-sensitive G-protein in the signaling pathway jneurosci.orgista.ac.atnih.gov. This suggests that this compound, acting on the same receptor subtypes, also primarily couples through Gᵢ/G₀ proteins.

Effects on Calcium Dynamics and Second Messenger Systems

Beyond adenylyl cyclase modulation, activation of Group III mGluRs by agonists like this compound influences calcium dynamics and other second messenger systems. Gᵢ/G₀ protein activation can directly or indirectly affect ion channels, including calcium channels jneurosci.orgnih.gov. Inhibition of calcium influx through voltage-gated calcium channels is a well-documented effect downstream of Group III mGluR activation, contributing to the observed presynaptic inhibition of neurotransmitter release ista.ac.atnih.gov. Studies with L-AP4 have shown inhibition of high-threshold calcium currents in neurons, an effect mediated by a PTX-sensitive G-protein nih.gov. While direct studies on this compound's impact on calcium dynamics were not extensively detailed in the search results, its action as a potent Group III mGluR agonist suggests it would exert similar inhibitory effects on calcium entry.

Furthermore, Group III mGluR activation can influence other second messenger pathways. While Group I mGluRs are known to couple to Gq/11 proteins, leading to the activation of phospholipase C and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), Group III mGluRs primarily couple to Gᵢ/G₀ uni-regensburg.desigmaaldrich.com. However, there can be complex interactions and modulation of various second messengers, including cAMP, diacylglycerol, inositol phosphates, and Ca²⁺, via different G proteins (Gi, Go, and possibly Gq) depending on the specific receptor subtype, cellular context, and potential receptor cross-talk uni-regensburg.denih.gov. Calcium itself acts as a ubiquitous second messenger involved in numerous cellular functions, and its dynamics are tightly regulated nih.gov. Modulation of calcium influx and intracellular calcium levels by this compound, through its Group III mGluR targets, would therefore have broad implications for neuronal signaling and function.

Here is a table summarizing the potencies of this compound and L-AP4 at different Group III mGluR subtypes:

| Compound | mGluR4 EC₅₀ (µM) | mGluR6 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) |

| This compound | 0.039 acs.orgresearchgate.netnih.gov | 0.73 acs.org | 197 acs.org | 0.054 acs.org |

| L-AP4 | 0.08 researchgate.netnih.gov | - | - | - |

Note: EC₅₀ values indicate the half maximal effective concentration, a measure of drug potency. Lower values indicate higher potency.

Structure Activity Relationships Sar of L Thio Ap4

Influence of Thio-Substitution on Potency and Selectivity

A key structural feature of L-Thio-AP4 is the substitution of an oxygen atom with a sulfur atom in the phosphonate (B1237965) group of its parent compound, L-AP4. This thio-substitution has a notable impact on the compound's potency at group III mGluRs. Research indicates that this compound exhibits a higher potency compared to L-AP4 at mGluR4, mGluR6, mGluR7, and mGluR8 subtypes. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net Specifically, studies have shown this compound to have approximately a 2-fold higher potency at the mGlu4 receptor compared to L-AP4. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net This increased potency is attributed, in part, to the stronger second acidity of this compound compared to L-AP4. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net The pKa values for the second acidity have been determined, indicating a lower pKa for this compound (5.56) compared to L-AP4 (6.88). acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net This difference in acidity likely influences the ionization state of the molecule at physiological pH, potentially leading to stronger binding interactions with basic residues within the binding site of group III mGluRs and thus stabilizing the active conformation of the receptor. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net

Analysis of Structural Modifications and Their Functional Consequences

While the primary focus is on the thio-substitution in this compound, understanding the impact of other potential structural modifications on its activity is also relevant to SAR studies. Although specific detailed research on a wide range of structural modifications of this compound beyond the thio-substitution is not extensively detailed in the provided search results, general principles of SAR for phosphonate-containing amino acids and mGluR agonists can be considered. Modifications to the amino acid backbone, the length of the carbon chain, or alterations to the phosphonate/thiophosphonate group can significantly impact receptor binding affinity, efficacy, and selectivity. For instance, the stereochemistry at the alpha-carbon (the L-configuration in this compound) is crucial for recognition by the orthosteric binding site of mGluRs, which is designed to accommodate L-glutamate. Changes in stereochemistry or modifications that alter the spatial arrangement of the amino, carboxyl, and phosphonate/thiophosphonate groups would likely lead to reduced or abolished activity.

Comparison of this compound with Chemically Related Group III mGluR Agonists (e.g., L-AP4, DMPT, Phosphinothricin)

Comparing this compound with other chemically related group III mGluR agonists highlights the specific advantages conferred by the thio-substitution.

L-AP4: As the direct analog, L-AP4 (L-2-amino-4-phosphonobutyric acid) is a well-established group III mGluR agonist. wikipedia.orgtocris.comhellobio.comchemicalbook.comnih.gov this compound demonstrates higher potency at group III mGluRs compared to L-AP4, as discussed in Section 4.1. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net This difference in potency is linked to the altered acidity of the thiophosphonate group. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net

DMPT: The term DMPT can refer to different compounds, including desmethylphosphinothricin (L-2-amino-4-(hydroxy)phosphinylbutyric acid) and N,N-dimethyl-p-toluidine. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.netnih.govfengchengroup.comaarti-industries.com In the context of group III mGluR agonists, DMPT refers to desmethylphosphinothricin. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net Studies comparing this compound, L-AP4, and DMPT at the mGlu4 receptor show that DMPT has significantly lower potency (EC50 = 4.0 μM) compared to L-AP4 (EC50 = 0.08 μM) and this compound (EC50 = 0.039 μM). acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net This suggests that the phosphinate group in DMPT is less effective in interacting with the mGluR binding site compared to the phosphonate or thiophosphonate groups of L-AP4 and this compound.

Phosphinothricin (B1261767): Phosphinothricin (also known as glufosinate) is another phosphinic acid derivative. wikipedia.orgontosight.aistenutz.eutoku-e.comdrugfuture.com While phosphinothricin is known for its herbicidal activity through inhibition of glutamine synthetase, it has also been tested for activity at group III mGluRs. wikipedia.orgontosight.aitoku-e.com Studies indicate that phosphinothricin has very low potency at the mGlu4 receptor (EC50 = 1100 μM) compared to L-AP4 and this compound. acs.orgnih.govcapes.gov.brresearchgate.netresearchgate.net This further emphasizes the importance of the specific chemical structure and the nature of the phosphorus-containing group for potent activity at group III mGluRs.

The comparative data highlight the favorable impact of the thiophosphonate group in this compound on its potency at group III mGluRs relative to the phosphonate (L-AP4) and phosphinate (DMPT, Phosphinothricin) counterparts.

Here is a data table summarizing the potencies at mGlu4 receptor:

| Compound | EC50 (μM) at mGlu4 Receptor |

| This compound | 0.039 |

| L-AP4 | 0.08 |

| DMPT | 4.0 |

| Phosphinothricin | 1100 |

Cellular and Synaptic Mechanisms of L Thio Ap4 Action

Presynaptic Modulation of Neurotransmitter Release

A key function of presynaptic Group III mGluRs is the regulation of neurotransmitter release. wikipedia.orgresearchgate.net Activation of these receptors by agonists like L-Thio-AP4 generally leads to a reduction in the release of various neurotransmitters. researchgate.netwpmucdn.com This modulation is crucial for fine-tuning synaptic transmission and maintaining neuronal network activity.

Inhibition of Excitatory Neurotransmission (e.g., Glutamate (B1630785) Release)

Research findings illustrating the inhibition of excitatory neurotransmission by L-AP4 (as a proxy for this compound's likely effects on Group III mGluRs):

| Study System | Agonist | Effect on Glutamate Release | Key Mechanism | Citation |

| Newt Retinal Cones | L-AP4 | Inhibited | Inhibition of presynaptic L-type Ca2+ currents | jneurosci.orgnih.govjneurosci.org |

| Olfactory Bulb Neurons | L-AP4 | Inhibited | Inhibition of high-threshold calcium currents | nih.gov |

| PVN Presympathetic Neurons (Rats) | L-AP4 | Reduced | Presynaptic inhibition | nih.gov |

Effects on Inhibitory Neurotransmission (e.g., GABA Release)

In addition to modulating excitatory transmission, this compound, through Group III mGluR activation, can also influence the release of inhibitory neurotransmitters like GABA. While the primary effect of presynaptic Group III mGluRs is often inhibitory, their impact on GABA release can vary depending on the specific synapse and receptor subtype involved. Some studies suggest that activation of Group III mGluRs can inhibit GABA release, contributing to a complex modulation of the excitation-inhibition balance within neuronal circuits. researchgate.netwpmucdn.comsissa.it For example, a compound acting as a dual-steric/bitopic ligand of Group III mGluRs has been shown to inhibit both glutamate and GABA release through stimulation of presynaptic mGluR4. researchgate.net

Research findings on the effects of Group III mGluR activation (by L-AP4 or related agonists) on GABA release:

| Study System | Agonist/Ligand | Effect on GABA Release | Key Mechanism | Citation |

| Basal Ganglia (Indirect Pathway) | L-AP4 | Reduction | Modulation by D2 receptors | researchgate.net |

| Globus Pallidus (in vivo) | Group III mGluR agonist (L-AP4 mentioned in context) | Modulates evoked release | Acting as hetero-receptors | wikipedia.org |

| PVN Presympathetic Neurons (Rats) | L-AP4 | Reduced | Presynaptic inhibition | nih.gov |

| Presynaptic terminals | Compound 162 (Group III mGluR agonist) | Inhibits | Stimulation of presynaptic mGluR4 | researchgate.net |

Modulation of Voltage-Dependent Ion Channels (e.g., Calcium Currents)

A significant mechanism underlying the presynaptic inhibitory effects of this compound and other Group III mGluR agonists is the modulation of voltage-dependent ion channels, particularly calcium channels. nih.gov Calcium influx through voltage-gated calcium channels is a critical trigger for neurotransmitter release. mdpi.comwikipedia.org Activation of presynaptic Group III mGluRs can inhibit these calcium channels, thereby reducing calcium entry into the presynaptic terminal and consequently decreasing neurotransmitter release. nih.gov

Studies have shown that L-AP4 inhibits high-threshold calcium currents in neurons, an effect mediated by a pertussis toxin-sensitive G-protein, consistent with the known coupling of Group III mGluRs to Gi/o proteins. nih.gov Specifically, L-AP4 has been demonstrated to inhibit presynaptic L-type calcium currents in retinal cones, shifting the voltage dependence of activation to more positive membrane potentials. jneurosci.orgnih.govjneurosci.org This modulation of calcium channel activity is a key mechanism by which this compound influences synaptic transmission. mdpi.com

Data on L-AP4's effect on L-type calcium currents in newt retinal cones:

| Condition | Peak Amplitude (% of control) | Total Charge (% of control) |

| Control | 100 | 100 |

| L-AP4 (100-200 µM) | 68 ± 3 | 56 ± 4 |

| Reversible | 96 ± 1 | 79 ± 3 |

Note: Data derived from research on L-AP4, a closely related Group III mGluR agonist, illustrating a likely mechanism for this compound. jneurosci.org

Voltage-gated calcium channels, including the L-type, are complex protein complexes with multiple subunits, where the alpha-1 subunit forms the pore and associated subunits modulate its activity. wikipedia.orguniprot.orgebi.ac.uk The inhibition of these channels by Group III mGluR activation involves G protein signaling pathways that ultimately affect channel gating or availability. nih.gov

Role in Synaptic Plasticity and Long-Term Depression (LTD) Induction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. wikipedia.org Long-term depression (LTD) is a form of synaptic plasticity characterized by a long-lasting decrease in synaptic strength. wikipedia.orghellobio.com Group III mGluRs have been implicated in the induction of certain forms of LTD. hellobio.comnih.govgla.ac.uk

Activation of Group III mGluRs by agonists like L-AP4 can induce LTD, particularly in specific neuronal pathways. hellobio.comnih.gov This form of LTD is often referred to as mGluR-dependent LTD and can occur independently of NMDA receptor activation. hellobio.comnih.gov The mechanism involves the presynaptic localization of Group III mGluRs, where their activation leads to a reduction in neurotransmitter release, a key factor in depressing synaptic strength. researchgate.nethellobio.comnih.gov

For example, in hippocampal interneurons, the Group III mGluR-selective agonist L-AP4 has been shown to suppress excitatory synaptic transmission and is involved in the induction of NMDA receptor-independent LTD. nih.gov This suggests that this compound, as a potent Group III mGluR agonist, likely plays a similar role in modulating synaptic plasticity and contributing to LTD induction in relevant neuronal circuits. researchgate.netnih.gov

The induction of LTD can be triggered by various factors, including specific patterns of synaptic activity and the activation of certain receptor types, such as Group III mGluRs. wikipedia.orghellobio.com The resulting decrease in synaptic strength involves changes in both presynaptic neurotransmitter release and postsynaptic receptor sensitivity or number. wikipedia.org

Preclinical Research Applications of L Thio Ap4 in Neuroscience

In Vitro Experimental Models and Methodologies

In vitro studies are fundamental to characterizing the pharmacological profile of L-Thio-AP4 and understanding its interactions with Group III mGluRs at the cellular and molecular levels.

Cell Line-Based Receptor Functional Assays (e.g., [³⁵S]GTPγS Binding, cAMP Accumulation, Intracellular Ca²⁺ Flux)

Cell lines heterologously expressing specific mGluR subtypes are widely used to assess the potency and efficacy of agonists and antagonists. This compound has been characterized in such systems, demonstrating potent agonist activity at Group III mGluRs. Studies have shown that this compound acts as an agonist at mGluR4, mGluR6, mGluR7, and mGluR8. Notably, this compound has been reported to exhibit a higher potency at the mGluR4 receptor compared to L-AP4, a related Group III mGluR agonist. researchgate.net This enhanced potency at mGluR4 is attributed, in part, to its stronger second acidity, which is thought to facilitate stronger binding to specific basic residues within the mGluR binding site, thereby stabilizing the active conformation of the receptor. researchgate.net

Functional assays commonly employed to evaluate the activity of Group III mGluRs, and thus compounds like this compound, include:

[³⁵S]GTPγS Binding Assays: These assays measure the ability of a receptor agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, providing a direct measure of receptor-mediated G protein activation. annualreviews.org

cAMP Accumulation Assays: Group III mGluRs are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels. annualreviews.orgescholarship.org Agonist-induced decreases in forskolin-stimulated cAMP accumulation can therefore be measured to assess receptor function. researchgate.netmeliordiscovery.com

Intracellular Ca²⁺ Flux Assays: While Group III mGluRs are primarily coupled to Gαi/o, they can also influence intracellular calcium concentrations through various downstream signaling pathways or via co-expression with chimeric G proteins (e.g., Gα15, Gαqi5) in recombinant cell lines to couple receptors to calcium mobilization. researchgate.netresearchgate.netnih.gov Changes in intracellular calcium levels upon agonist application can be monitored using calcium-sensitive dyes. researchgate.netnih.gov

Research findings indicate the potency of this compound across different Group III mGluR subtypes. The following table summarizes reported EC50 values for this compound and related compounds at various mGluR subtypes, illustrating the higher potency of this compound at mGluR4 compared to L-AP4.

| Compound | mGluR4 EC₅₀ (µM) | mGluR6 EC₅₀ (µM) | mGluR7 EC₅₀ (µM) | mGluR8 EC₅₀ (µM) | Reference |

| This compound | 0.039 | Similar potency | Similar potency | Similar potency | researchgate.net |

| L-AP4 | 0.08 | 0.6 - 2.4 | 160 - 800 | 0.29 - 1 | researchgate.netrndsystems.comresearchgate.nettocris.com |

| Phosphinothricin (B1261767) (PT) | 1100 | Not specified | Not specified | Not specified | researchgate.net |

| Desmethylphosphinothricin (DMPT) | 4.0 | Not specified | Not specified | Not specified | researchgate.net |

Note: "Similar potency" for this compound at mGluR6, mGluR7, and mGluR8 indicates that its potency is comparable to that of L-AP4 at these receptors based on the cited research. researchgate.net Specific EC₅₀ values for this compound at mGluR6, mGluR7, and mGluR8 were not explicitly provided in the snippet, only that the rank order of potency was similar to L-AP4 and the potency was higher at mGluR4.

These in vitro assays provide critical data on the direct interaction of this compound with its target receptors and the resulting intracellular signaling events.

Primary Neuronal Culture Studies and Electrophysiological Recordings

Primary neuronal cultures offer a more physiologically relevant environment compared to recombinant cell lines, allowing for the study of this compound's effects on neuronal function within a complex cellular context. Electrophysiological techniques, such as patch clamp recording, are invaluable for investigating the impact of this compound on neuronal excitability, synaptic transmission, and ion channel activity. norbrain.noaxolbio.comnih.gov

Group III mGluRs are predominantly localized at presynaptic terminals, where their activation typically leads to the inhibition of neurotransmitter release, including glutamate (B1630785) and GABA. researchgate.netnih.govscholaris.canih.gov Studies using L-AP4, a related Group III mGluR agonist, in primary neuronal cultures and brain slices have demonstrated its ability to inhibit excitatory postsynaptic currents (EPSCs) by reducing presynaptic calcium influx and modulating synaptic vesicle release. researchgate.netnih.govnih.govfrontiersin.orgbjbms.orgfrontiersin.org

In Vivo Animal Models for Central Nervous System Research

In vivo studies using animal models are essential for evaluating the effects of this compound on complex behaviors and its potential therapeutic relevance in the context of neurological diseases.

Application in Behavioral Pharmacology Studies

Behavioral pharmacology studies in animals are designed to assess the impact of pharmacological agents on behavior, providing insights into their effects on neural circuits underlying various functions, including motor activity, cognition, mood, and responses to stimuli. oup.comresearchgate.netnih.govresearchgate.netuchicago.edu Activation of Group III mGluRs, particularly mGluR4, has been implicated in modulating neurotransmitter release in brain regions involved in regulating behavior. researchgate.net

While Group III mGluR agonists like L-AP4 have been explored in behavioral contexts, such as studies related to anxiety, depression, and reward oup.comscispace.com, specific published behavioral pharmacology studies directly utilizing this compound were not found in the provided search results. However, given its selective agonism at Group III mGluRs and higher potency at mGluR4 compared to L-AP4, this compound represents a valuable tool for investigating the specific roles of these receptors in various behaviors using established animal models and behavioral paradigms.

Investigation in Preclinical Models of Neurodegenerative Disorders (e.g., Parkinson's Disease, Alzheimer's Disease, Multiple Sclerosis)

Neurodegenerative disorders such as Parkinson's disease (PD), Alzheimer's disease (AD), and Multiple Sclerosis (MS) are characterized by progressive neuronal dysfunction and loss. researchgate.netannualreviews.orgnih.govfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.com Dysregulation of glutamatergic neurotransmission and neuroinflammation are often implicated in the pathogenesis of these conditions. researchgate.netnih.govnih.govmdpi.comnih.govfrontiersin.orgnews-medical.netfrontiersin.org Group III mGluRs, with their modulatory role in glutamate release and potential involvement in neuroprotective pathways, are considered potential therapeutic targets for these diseases. researchgate.netnih.govrndsystems.comnih.govscholaris.cascispace.comresearchgate.net

Preclinical animal models are widely used to study the mechanisms underlying neurodegenerative diseases and evaluate potential therapeutic interventions. Examples include the MPTP model for Parkinson's disease, amyloid-beta models for Alzheimer's disease, and EAE and cuprizone (B1210641) models for Multiple Sclerosis. annualreviews.orgmeliordiscovery.combjbms.orgfrontiersin.orgfrontiersin.orgnih.govnih.govmdpi.comnih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netimmunologyresearchjournal.cominotiv.comnih.gov While studies have investigated the effects of activating Group III mGluRs, often using agonists like L-AP4, in some of these models nih.govrndsystems.comnih.govscholaris.cascispace.comresearchgate.netnih.gov, direct published research specifically detailing the application and findings of this compound in preclinical models of Parkinson's disease, Alzheimer's disease, or Multiple Sclerosis was not found in the provided search results. However, based on its potent Group III mGluR agonist activity, this compound holds potential for being explored in these models to investigate the therapeutic possibilities of targeting these receptors.

Role in Experimental Models of Neuroinflammation and Ischemic Stroke

Neuroinflammation and ischemic stroke are significant contributors to neurological damage and dysfunction. meliordiscovery.comoup.comscispace.comfrontiersin.orgfrontiersin.orgnews-medical.netfrontiersin.orggla.ac.ukresearchgate.netscience-line.comvallhebron.commdpi.com Excessive glutamate release and excitotoxicity play a role in the pathology of ischemic stroke and can contribute to neuroinflammatory processes. scispace.comfrontiersin.orggla.ac.uk Group III mGluRs, by inhibiting glutamate release, could potentially exert neuroprotective effects in conditions involving excitotoxicity and neuroinflammation. researchgate.netrndsystems.comnih.govscholaris.cascispace.comgla.ac.uk

This compound as a Pharmacological Tool for Probing Group III mGluR Function

The selective agonist activity of this compound at Group III mGluRs makes it a valuable tool in preclinical neuroscience research. By selectively activating these receptors, researchers can investigate their physiological roles and their involvement in various neural processes.

Characterization of Receptor-Mediated Physiological Processes

This compound is employed to characterize the physiological processes mediated by Group III mGluRs. Studies utilizing L-AP4, a closely related compound with similar activity at Group III mGluRs, have demonstrated their role in modulating synaptic transmission by inhibiting presynaptic calcium currents and reducing neurotransmitter release. jneurosci.organnualreviews.org While direct studies specifically detailing this compound's effects on these processes are ongoing, its higher potency at certain Group III subtypes, particularly mGluR4, suggests it can be used to further dissect the contributions of individual receptor subtypes to these physiological events. researchgate.netacs.org

Research using Group III mGluR agonists like L-AP4 has shown effects on neuronal firing rates and synaptic inputs. For instance, L-AP4 has been observed to decrease the firing rate of certain neurons and reduce both glutamatergic and GABAergic inputs in specific brain regions. nih.gov The application of this compound can provide more potent activation of Group III mGluRs, potentially revealing or clarifying receptor-mediated effects that might be less pronounced with lower potency agonists.

The differential potency of this compound across Group III mGluR subtypes (mGluR4, mGluR6, mGluR7, and mGluR8) allows for a more nuanced investigation into the specific roles of these individual receptors in various physiological contexts. researchgate.netacs.orgmedchemexpress.com

Dissection of Specific Neural Circuits and Pathways

Pharmacological tools like this compound are instrumental in dissecting the function of specific neural circuits and pathways where Group III mGluRs are expressed. By applying this compound to specific brain regions or neuronal populations, researchers can determine how activating Group III mGluRs in those locations affects the activity of the circuit.

Studies using L-AP4 have explored the role of Group III mGluRs in circuits involved in motor control and sensory processing. For example, activation of Group III mGluRs in the globus pallidus has shown effects on motor deficits in rat models of Parkinson's disease, suggesting a role in modulating GABAergic neurotransmission within the basal ganglia circuit. nih.gov In the retina, Group III mGluRs are known to regulate synaptic transmission from photoreceptors to bipolar cells. jneurosci.org

Given the enhanced potency of this compound at mGluR4, it can be particularly useful in studying circuits where mGluR4 plays a prominent role. researchgate.netacs.org The application of this compound in slice preparations or in vivo microdialysis studies targeting specific brain areas allows for the assessment of changes in neurotransmitter release and neuronal activity, thereby helping to map the functional connectivity and contribution of Group III mGluR-expressing neurons within complex networks. escholarship.orgcore.ac.ukresearchgate.net

The use of this compound, in conjunction with selective antagonists or modulators for specific Group III mGluR subtypes, can aid in identifying which particular receptor subtypes are responsible for the observed physiological effects within a given circuit. frontiersin.orgacs.org This pharmacological dissection is crucial for understanding the precise roles of mGluR4, mGluR6, mGluR7, and mGluR8 in regulating the activity of distinct neural pathways.

Group III mGluR Agonist Potency: L-AP4 vs. This compound at mGluR4

| Compound | mGluR4 EC50 (µM) | Reference |

| L-AP4 | 0.08 | researchgate.netacs.org |

| This compound | 0.039 | researchgate.netacs.org |

Note: EC50 values represent the half maximal effective concentration, indicating the potency of the agonist.

Future Directions in L Thio Ap4 Research

Development of More Subtype-Selective L-Thio-AP4 Analogs

While this compound shows potency at Group III mGluRs, achieving higher selectivity among the individual subtypes (mGluR4, mGluR6, mGluR7, mGluR8) remains a key area for future research. The conserved nature of the orthosteric binding site among glutamate (B1630785) receptors makes the development of subtype-selective orthosteric ligands challenging uni-regensburg.detandfonline.com. However, variations in distal binding pockets unique to each subtype offer opportunities for designing more selective agonists uni-regensburg.de.

Research into L-AP4 and other Group III agonists has shown varying affinities across subtypes. For instance, L-AP4 exhibits high affinity for mGluR4 and mGluR8, but low affinity for mGluR7 researchgate.netnih.gov. Studies using radioligand binding assays with [³H]L-AP4 have detected specific binding in cells expressing mGluR4a and mGluR8a, but not mGluR6 or mGluR7a researchgate.net. Although functional assays suggest mGluR6 has high affinity for L-AP4, specific binding has not been detected in some studies researchgate.net.

Future efforts will likely involve structural modifications of the this compound scaffold to exploit subtle differences in the binding pockets of mGluR4, mGluR6, mGluR7, and mGluR8. This could involve exploring different substituents or modifications to enhance interactions with subtype-specific residues, potentially leading to analogs with improved selectivity profiles. The development of such tools is crucial for dissecting the distinct physiological roles of each Group III mGluR subtype.

Exploration of Novel Allosteric Modulators of Group III mGluRs with this compound

Allosteric modulation has emerged as a promising strategy to achieve subtype selectivity and fine-tune receptor activity, offering advantages over orthosteric ligands that bind to the highly conserved glutamate site uni-regensburg.detandfonline.comnih.gov. Positive allosteric modulators (PAMs), for example, can enhance the effect of an orthosteric agonist like this compound or the endogenous ligand glutamate tandfonline.comnih.govcenmed.comwikipedia.orgcenmed.comwikipedia.orgacs.org.

Research has identified PAMs for various Group III mGluRs, particularly mGluR4 and mGluR7 tandfonline.comcenmed.comwikipedia.orgcenmed.comwikipedia.orgacs.org. For instance, VU0080241 is an mGluR4 PAM cenmed.com, ADX88178 is another mGluR4 PAM wikipedia.org, and Foliglurax is an mGluR4 PAM that reached phase II clinical trials wikipedia.org. For mGluR7, CVN636 is a potent and selective allosteric agonist cenmed.com, and MMPIP is a selective mGluR7 antagonist wikipedia.org. Studies using operational modeling have investigated the cooperativity of PAMs with orthosteric agonists like L-AP4 at different Group III subtypes, revealing complex interactions that can vary depending on the specific agonist and receptor subtype acs.org.

Future research could involve using this compound in conjunction with novel allosteric modulators to further characterize their effects on Group III mGluR function. This includes exploring how allosteric ligands influence the binding affinity and efficacy of this compound and investigating potential probe dependence, where the effect of an allosteric modulator varies with different orthosteric agonists nih.govacs.org. Identifying allosteric modulators that enhance or modify the activity of this compound at specific subtypes could provide valuable pharmacological tools and potential therapeutic leads.

Advanced Mechanistic Studies on Receptor-Effector Coupling Fidelity

Understanding the precise mechanisms by which Group III mGluRs couple to intracellular signaling pathways is critical for developing targeted therapies. These receptors primarily couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels mdpi.comfrontiersin.org. However, the fidelity of this coupling and potential for biased agonism (where different ligands preferentially activate different downstream pathways) are areas of ongoing investigation nih.gov.

Studies have shown that orthosteric agonists like L-AP4 and LSP4-2022 can exhibit stimulus bias, differentially impacting Ca2+ mobilization and G protein-coupled inwardly rectifying potassium (GIRK) channel activation at Group III subtypes nih.gov. This bias can even reverse between different subtypes for the same ligands nih.gov. The second distal negative charge of L-AP4 and this compound is thought to contribute to stronger binding and stabilization of the active receptor conformation researchgate.netacs.orgcapes.gov.br.

Future research should utilize this compound in advanced mechanistic studies to probe receptor-effector coupling fidelity. This could involve using biosensors and other advanced techniques to monitor G protein activation, downstream signaling cascades, and ion channel modulation in response to this compound. Comparing the signaling profiles of this compound with other orthosteric agonists and in the presence of allosteric modulators will provide deeper insights into how ligand structure influences receptor conformation and downstream signaling outcomes. Understanding these nuances is essential for designing ligands with desired functional selectivity.

Integration with Optogenetic and Chemogenetic Techniques for Enhanced Spatiotemporal Control

Optogenetics and chemogenetics are powerful tools that allow for precise spatiotemporal control over neuronal activity, offering unprecedented opportunities to study the function of specific neural circuits nih.govucl.ac.ukfrontiersin.orgresearchgate.net. Integrating the pharmacological manipulation of Group III mGluRs with these techniques can provide a more nuanced understanding of their roles in complex neuronal networks.

Chemogenetic approaches, such as using Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), involve engineering receptors that respond to otherwise inert ligands nih.govucl.ac.ukfrontiersin.org. While DREADDs have primarily focused on muscarinic or kappa-opioid receptors, the concept can potentially be extended to engineered mGluRs or used in conjunction with mGluR ligands. Optogenetics uses light-sensitive proteins to control neuronal excitability nih.govucl.ac.ukfrontiersin.org.

Future research could explore the integration of this compound application with optogenetic or chemogenetic manipulation of neurons expressing Group III mGluRs. For example, optogenetics could be used to activate or inhibit specific neuronal populations, while this compound is applied to investigate how Group III mGluR activation modulates the responses of these precisely controlled circuits. Alternatively, engineered mGluRs that are sensitive to novel synthetic ligands could be developed and used in chemogenetic studies, with this compound serving as a reference compound or a tool to probe the properties of these engineered receptors. This integrated approach will enable researchers to study the impact of Group III mGluR activation with high cellular and temporal precision within intact or semi-intact neural circuits.

Role in Advancing Understanding of Brain Function and Dysfunction

Group III mGluRs, including those activated by this compound, are widely expressed in the brain and are involved in regulating various aspects of neuronal function, including synaptic plasticity, neurotransmitter release, and neuroprotection mdpi.comfrontiersin.orgnih.gov. Their dysfunction has been implicated in several neurological and psychiatric disorders frontiersin.orguni-regensburg.de.

Activation of mGluR4 has been a focus for potential therapeutic development in Parkinson's disease frontiersin.orguni-regensburg.detandfonline.comontosight.ai, while mGluR7 activation is being explored for psychiatric conditions uni-regensburg.de. Group III mGluR agonists, including L-AP4, have shown neuroprotective effects in models of excitotoxicity and ischemic brain injury, particularly involving mGluR4 and mGluR7 frontiersin.orgnih.gov. Studies also suggest potential roles for mGluR4 and mGluR7 activators in treating mood disorders and epilepsy frontiersin.orguni-regensburg.dewikipedia.org.

Future research utilizing this compound and newly developed subtype-selective analogs and allosteric modulators will be crucial for advancing our understanding of the specific roles of each Group III mGluR subtype in brain function and dysfunction. These studies can help elucidate the precise contributions of mGluR4, mGluR6, mGluR7, and mGluR8 to synaptic transmission, circuit activity, and behavior in both healthy and disease states. This knowledge can pave the way for the development of novel therapeutic strategies targeting specific Group III mGluR subtypes for conditions such as Parkinson's disease, anxiety, depression, epilepsy, and pain mdpi.comfrontiersin.orguni-regensburg.detandfonline.comontosight.aiwikipedia.org. Furthermore, investigating the interaction of Group III mGluRs with other neurotransmitter systems and their involvement in complex processes like the gut-brain axis could reveal new therapeutic avenues mdpi.commdpi.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.